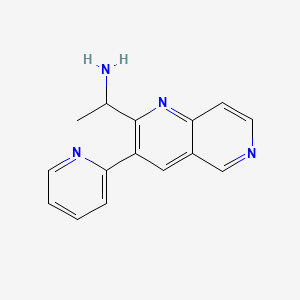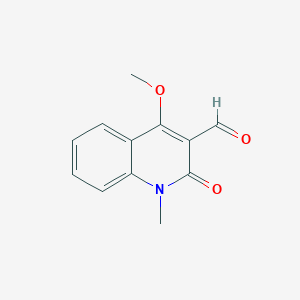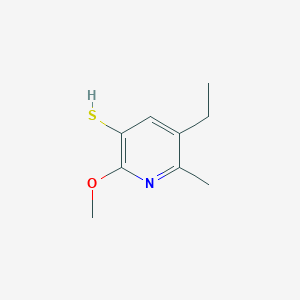
5-Ethyl-2-methoxy-6-methylpyridine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-methoxy-6-methylpyridine-3-thiol is an organic compound belonging to the pyridine family. This compound is characterized by its unique structure, which includes an ethyl group, a methoxy group, a methyl group, and a thiol group attached to a pyridine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol typically involves the condensation of appropriate aldehydes or ketones with ammonia or amines, followed by the introduction of the thiol group. One common method involves the reaction of 2-methoxy-6-methylpyridine with ethyl iodide in the presence of a base, followed by thiolation using thiourea or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-methoxy-6-methylpyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyridine ring or the functional groups attached to it.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified pyridine derivatives.
Substitution: Various substituted pyridine compounds.
Applications De Recherche Scientifique
5-Ethyl-2-methoxy-6-methylpyridine-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. The compound may also interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-2-methylpyridine: Similar structure but lacks the methoxy and thiol groups.
2-Methoxy-6-methylpyridine: Lacks the ethyl and thiol groups.
6-Methyl-2-pyridinol: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
5-Ethyl-2-methoxy-6-methylpyridine-3-thiol is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of the thiol group, in particular, enhances its potential for forming covalent bonds with biological molecules, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H13NOS |
|---|---|
Poids moléculaire |
183.27 g/mol |
Nom IUPAC |
5-ethyl-2-methoxy-6-methylpyridine-3-thiol |
InChI |
InChI=1S/C9H13NOS/c1-4-7-5-8(12)9(11-3)10-6(7)2/h5,12H,4H2,1-3H3 |
Clé InChI |
QRHAZDPRIMDSBP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(N=C1C)OC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





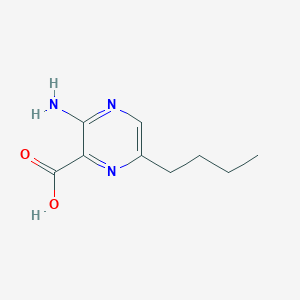
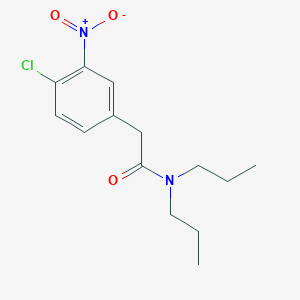

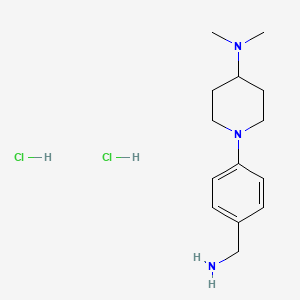
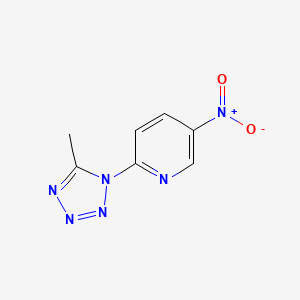

![Methyl 7-(3-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13868835.png)

